molecular formula C8H11N3O B13174692 4-Amino-2-isopropylpyrimidine-5-carbaldehyde

4-Amino-2-isopropylpyrimidine-5-carbaldehyde

Cat. No.: B13174692
M. Wt: 165.19 g/mol
InChI Key: CVGGYGXSJRROCV-UHFFFAOYSA-N
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Description

4-Amino-2-isopropylpyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C₈H₁₁N₃O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-isopropyl-4,6-diaminopyrimidine with formylating agents such as formic acid or formamide. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isopropylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 4-Amino-2-isopropylpyrimidine-5-carboxylic acid.

    Reduction: 4-Amino-2-isopropylpyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-Amino-2-isopropylpyrimidine-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and antiviral agents.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylpyrimidine-5-carbaldehyde
  • 4-Amino-2-ethylpyrimidine-5-carbaldehyde
  • 4-Amino-2-propylpyrimidine-5-carbaldehyde

Uniqueness

4-Amino-2-isopropylpyrimidine-5-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-amino-2-propan-2-ylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-5(2)8-10-3-6(4-12)7(9)11-8/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

CVGGYGXSJRROCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=N1)N)C=O

Origin of Product

United States

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